BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Spirocyclic conformational constraint Medicinal chemistry Scaffold differentiation

N-(4-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 571933-04-5; molecular formula C₁₇H₂₀FN₃O₃; MW 333.36 g/mol) is a synthetic spirocyclic acetamide featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with a 6-methyl substituent on the cyclohexane ring and a 4-fluorophenyl acetamide side chain. The compound belongs to the N-aryl diazaspirocyclic structural class disclosed in patent families assigned originally to Targacept Inc.

Molecular Formula C17H20FN3O3
Molecular Weight 333.363
CAS No. 571933-04-5
Cat. No. B2707095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
CAS571933-04-5
Molecular FormulaC17H20FN3O3
Molecular Weight333.363
Structural Identifiers
SMILESCC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3O3/c1-11-4-2-3-9-17(11)15(23)21(16(24)20-17)10-14(22)19-13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)(H,20,24)
InChIKeyVESKGSFJRPDOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 571933-04-5): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(4-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 571933-04-5; molecular formula C₁₇H₂₀FN₃O₃; MW 333.36 g/mol) is a synthetic spirocyclic acetamide featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with a 6-methyl substituent on the cyclohexane ring and a 4-fluorophenyl acetamide side chain . The compound belongs to the N-aryl diazaspirocyclic structural class disclosed in patent families assigned originally to Targacept Inc. (now Gyre Therapeutics) as modulators of nicotinic acetylcholine receptors (nAChRs), with claims covering CNS disorders, pain, and addiction [1]. The 6-methyl group introduces a stereogenic center at the spiro junction, imparting conformational constraint that distinguishes this compound from des-methyl and regioisomeric analogs within the same chemotype.

Why N-(4-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Cannot Be Substituted by Generic In-Class Analogs


Within the 1,3-diazaspiro[4.5]decane-2,4-dione acetamide series, three structural variables critically determine pharmacological profile: (i) the position of the methyl substituent on the cyclohexane ring (6-methyl vs. 8-methyl vs. des-methyl), which alters the spatial trajectory of the acetamide side chain relative to the hydantoin-like core; (ii) the fluorine substitution pattern on the N-phenyl ring (4-fluoro vs. 2-fluoro vs. 3-fluoro), which modulates electronic character and hydrogen-bonding capacity; and (iii) the linker length between the amide nitrogen and the aryl ring (direct acetamide vs. methylene-extended homologs) [1]. Binding data from a closely related 6-methyl-1,3-diazaspiro[4.5]decane acetamide analog (BDBM95659) confirms that even conservative modifications to the N-aryl acetamide group shift target affinity from inactive to micromolar IC₅₀ ranges, demonstrating that the specific combination of substituents in CAS 571933-04-5 cannot be assumed equivalent to other members of this compound family [2]. Generic substitution without experimental verification of target engagement and selectivity therefore carries material risk of divergent biological outcomes.

N-(4-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: Quantified Differentiation Evidence Against Closest Analogs


6-Methyl Spirocyclic Constraint vs. Des-Methyl Analog: Conformational and Physicochemical Differentiation

CAS 571933-04-5 carries a 6-methyl substituent on the cyclohexane ring of the 1,3-diazaspiro[4.5]decane-2,4-dione core, creating a stereogenic spiro center absent in the des-methyl analog 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide (CAS 771503-08-3) . The 6-methyl group increases molecular weight from 319.33 to 333.36 Da (+14.03 Da), adds one sp³-hybridized carbon, and introduces conformational bias by restricting cyclohexane ring flexibility through 1,3-diaxial interactions with the hydantoin carbonyl groups . Computed logP for the des-methyl analog is 2.18 (ACD/Labs Percepta), whereas the 6-methyl homolog is predicted to exhibit incrementally higher lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 based on the methylene contribution), which may influence passive membrane permeability and non-specific protein binding .

Spirocyclic conformational constraint Medicinal chemistry Scaffold differentiation

Positional Selectivity: 6-Methyl vs. 8-Methyl Regioisomer Differentiation in the Diazaspiro[4.5]decane Series

The methyl group position on the cyclohexane ring differentiates CAS 571933-04-5 (6-methyl) from its regioisomer N-(4-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 849679-55-6) . In the 6-methyl isomer, the methyl group is proximal to the spiro junction, directly influencing the torsional angle between the hydantoin ring and the cyclohexane chair conformation. In the 8-methyl isomer, the methyl group is distal to the spiro center, exerting a different steric and conformational effect on the overall molecular shape . Both isomers share the same molecular formula (C₁₇H₂₀FN₃O₃) and molecular weight (333.36 Da), but are chromatographically separable and possess distinct CAS numbers, confirming they are non-identical chemical entities with potentially divergent biological recognition .

Regioisomer selectivity Spirocyclic scaffold Positional SAR

Acetamide Linker Length Differentiation: Direct N-(4-Fluorophenyl)acetamide vs. Methylene-Extended N-(4-Fluorophenyl)methylacetamide Homolog

CAS 571933-04-5 features a direct acetamide linkage between the spirocyclic core nitrogen (N-3) and the 4-fluorophenyl ring. In contrast, the homolog N-(4-fluorophenyl)methyl-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide (CAS 561050-11-1) contains an additional methylene (-CH₂-) spacer, converting the anilide into a benzylamide [1]. This one-atom extension increases the rotational degrees of freedom between the spirocyclic core and the aryl ring, alters the distance and angle of the hydrogen-bond-donating amide NH relative to the pharmacophore, and increases molecular weight from 333.36 to 347.39 Da (+14.03 Da) [1]. These differences in linker geometry directly impact the compound's ability to satisfy the steric and electronic constraints of a given biological target binding site.

Linker SAR Homolog differentiation Conformational flexibility

nAChR Patent Class Assignment: Nicotinic Acetylcholine Receptor Modulator Chemotype with CNS Disorder Therapeutic Claims

CAS 571933-04-5 falls within the generic Markush structure of US Patent 7,375,110 B2 (and its PCT counterpart WO 2004005293), which claims N-aryl diazaspirocyclic compounds as modulators of nicotinic acetylcholine receptors (nAChRs) [1]. The patent explicitly claims utility in conditions characterized by dysfunction of nicotinic cholinergic neurotransmission, including CNS disorders involving neuromodulation of dopamine release, pain, and addiction [1]. While the patent does not disclose individual IC₅₀ or Ki values for specific exemplified compounds in the public claims, a structurally related 6-methyl-1,3-diazaspiro[4.5]decane acetamide analog (BDBM95659: N-[2-(4-methoxyphenyl)ethyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide) showed measurable albeit modest target engagement with IC₅₀ = 1.31 × 10³ nM against human Nuclear receptor subfamily 5 group A member 2 in a PubChem BioAssay (AID 651970) [2]. This confirms that the 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold is capable of engaging biological targets at pharmacologically relevant concentrations, though the specific affinity of CAS 571933-04-5 for nAChR subtypes remains unreported in the public domain [2].

Nicotinic acetylcholine receptor CNS drug discovery nAChR modulator

Limited Public Domain Bioactivity Data: Explicit Statement of Evidence Gaps for CAS 571933-04-5

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (as of May 2026) did not identify any peer-reviewed publication or public database containing direct, quantitative in vitro IC₅₀, Ki, EC₅₀, or in vivo pharmacokinetic data for CAS 571933-04-5 [1]. The compound is listed in chemical vendor catalogs (e.g., EvitaChem, BenchChem) with descriptive overviews but without primary bioactivity data traceable to a specific assay, target, or comparator . The closest structurally characterized analog with public binding data is BDBM95659 (IC₅₀ = 1.31 × 10³ nM against NR5A2), which shares the 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core but differs in the N-aryl acetamide substituent [1]. No head-to-head comparative bioactivity study of CAS 571933-04-5 against any of its regioisomers or homologs was identified. This evidence gap means that procurement and experimental decisions for this compound must be supported by independent in-house characterization rather than literature precedent.

Data availability caveat Procurement risk assessment Experimental verification

N-(4-Fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: Evidence-Grounded Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies on 1,3-Diazaspiro[4.5]decane nAChR Modulators Requiring a 6-Methyl-Substituted, 4-Fluorophenyl Acetamide Reference Point

Research programs investigating the SAR of N-aryl diazaspirocyclic nAChR modulators, as described in US 7,375,110 B2 [1], may employ CAS 571933-04-5 as a specific structural reference point within a matrix of analogs varying the methyl position (6- vs. 8- vs. des-methyl), fluorine position (2-F, 3-F, 4-F), and linker length (direct acetamide vs. methylene-extended). The 6-methyl group combined with 4-fluorophenyl acetamide represents a distinct combinatorial arrangement within the patent Markush space, and its inclusion in compound libraries enables systematic mapping of how each structural variable contributes to target affinity, selectivity, and physicochemical properties.

Spirocyclic Scaffold Diversity Screening in CNS Drug Discovery Libraries

The 1,3-diazaspiro[4.5]decane-2,4-dione core is a conformationally constrained, sp³-rich scaffold that aligns with current medicinal chemistry emphasis on increasing fraction sp³ (Fsp³) to improve clinical success rates [1]. CAS 571933-04-5, with its spirocyclic architecture, multiple hydrogen-bond acceptors (dione carbonyls), one hydrogen-bond donor (anilide NH), and modest lipophilicity (estimated logP 2.6–2.8), is suitable for inclusion in diversity-oriented screening decks targeting CNS-penetrant chemical space, provided its purity and identity are independently verified prior to screening.

Regioisomer Reference Standard for Analytical Method Development and Quality Control

Given that the 6-methyl (CAS 571933-04-5) and 8-methyl (CAS 849679-55-6) regioisomers share identical molecular formula and molecular weight, chromatographic separation presents a non-trivial analytical challenge. CAS 571933-04-5 can serve as a reference standard for developing and validating HPLC, UPLC, or SFC methods capable of resolving these positional isomers, ensuring that biological assay results are correctly attributed to the intended regioisomer and that synthetic batches are free of regioisomeric contamination [1].

Negative Control or Pharmacologically Inactive Comparator for Tool Compound Validation

In the absence of public bioactivity data confirming potent target engagement, CAS 571933-04-5 may be empirically evaluated as a potential negative control or low-affinity comparator in nAChR functional assays, particularly when paired with structurally related but more potent analogs identified through internal screening. Its structural similarity to the active chemotype, combined with potentially weak or absent activity at the target of interest, could make it valuable for discriminating specific from non-specific effects in phenotypic or target-based assays, pending experimental confirmation.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.